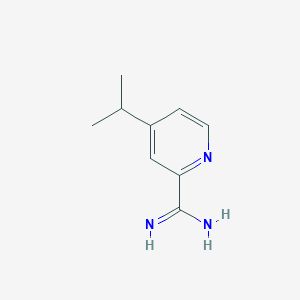

4-Isopropylpicolinimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-propan-2-ylpyridine-2-carboximidamide |

InChI |

InChI=1S/C9H13N3/c1-6(2)7-3-4-12-8(5-7)9(10)11/h3-6H,1-2H3,(H3,10,11) |

InChI Key |

ARQJACFYFZPGDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylpicolinimidamide and Its Structural Analogs

Precursor Synthesis and Functionalization Strategies for Picoline Cores

The foundational step in the synthesis of 4-isopropylpicolinimidamide is the creation of a pyridine (B92270) ring substituted at the 4-position with an isopropyl group and at the 2-position with a functional group amenable to conversion into an imidamide, typically a nitrile or a carboxylic acid derivative.

Introduction of the Isopropyl Moiety on the Pyridine Ring

The introduction of an alkyl group, such as isopropyl, onto an electron-deficient pyridine ring is a key challenge that cannot be accomplished by standard Friedel-Crafts alkylation. wikipedia.org Radical-based methods, particularly the Minisci reaction, provide a powerful solution for the direct C-H functionalization of such heterocycles. wikipedia.org

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. wikipedia.org For the synthesis of a 4-isopropylpyridine precursor, an isopropyl radical can be generated from isobutyric acid via oxidative decarboxylation using silver nitrate (AgNO₃) as a catalyst and ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant. wikipedia.orgorganic-chemistry.org This radical then selectively attacks the protonated pyridine ring, primarily at the C2 and C4 positions.

To achieve regioselectivity for the C4 position, a blocking group strategy can be employed. A maleate-derived blocking group can be installed on the pyridine nitrogen, which effectively directs the Minisci-type decarboxylative alkylation exclusively to the C4 position under acid-free conditions. organic-chemistry.orgnih.gov This method is operationally simple and scalable, offering a cost-effective route to C4-alkylated pyridines. organic-chemistry.org The reaction proceeds smoothly with a variety of pyridines and carboxylic acid donors. nih.gov

A study on the isopropylation of 4-cyanopyridine demonstrated that reaction conditions, such as solvent and pH, can influence the regioselectivity of the radical addition, with acidic conditions favoring reaction at the α-position (C2). nih.gov Therefore, careful control of these parameters is crucial for maximizing the yield of the desired 4-substituted product.

Preparation of Picolinic Acid Derivatives as Synthetic Intermediates

With the 4-isopropylpyridine core established, the next step involves introducing a functional group at the 2-position that can serve as a precursor to the imidamide. The most common precursors are the nitrile (2-cyano) or the carboxylic acid (picolinic acid) and its derivatives (e.g., amides, esters).

From Pyridine N-Oxides: A versatile method for introducing a cyano group at the 2-position is through the reaction of a pyridine N-oxide with a cyanide source. chem-soc.si The N-oxide activates the pyridine ring towards nucleophilic attack. For instance, 4-amidopyridine N-oxide reacts with dimethylcarbamoyl chloride and potassium cyanide to yield 2-cyano-4-amidopyridine. chem-soc.si A similar strategy could be applied to 4-isopropylpyridine N-oxide.

From Halopyridines: The substitution of a halogen at the 2-position of the pyridine ring with a cyanide ion is another common approach. This typically requires a transition metal catalyst, such as a copper or nickel complex, and is performed in a polar aprotic solvent. thieme-connect.de

From Picolinic Amides: Picolinamide (B142947) (pyridine-2-carboxamide) can be dehydrated to form the corresponding picolinonitrile. Modern dehydration methods offer mild and efficient alternatives to classical, harsh reagents. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) has been shown to be an excellent reagent for the conversion of primary amides into nitriles, affording high yields with good chemoselectivity and functional group tolerance. thieme-connect.de

Amidination Reactions for Imidamide Formation

The final step in the synthesis is the conversion of the picolinonitrile or a related picolinic acid derivative into the this compound. This can be achieved through both classical and contemporary methods.

Classical Amidination Routes (e.g., Pinner Reaction)

The Pinner reaction is the most established classical method for converting nitriles into N-unsubstituted imidamides. wikipedia.org This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol (e.g., ethanol) to form an imino ester salt, commonly known as a Pinner salt (an imidate hydrochloride). wikipedia.orgorganic-chemistry.orgnrochemistry.com

Pinner Reaction Mechanism:

Formation of Pinner Salt: The nitrile, such as 4-isopropyl-2-cyanopyridine, is treated with anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. The acid protonates the nitrile nitrogen, activating the carbon toward nucleophilic attack by the alcohol. This forms the stable ethyl 4-isopropylpicolinimidate hydrochloride salt.

Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) (typically as a solution in alcohol or as ammonia gas) to displace the ethoxy group, yielding the final picolinimidamide (B1582038) hydrochloride. nrochemistry.com

This method is broadly applicable to a wide range of aliphatic, aromatic, and heteroaromatic nitriles. nrochemistry.com

Contemporary Coupling Strategies for Imidamide Synthesis

Modern synthetic chemistry has sought more direct and efficient routes to amidines, often bypassing the isolation of intermediates like Pinner salts.

Direct Conversion of Amides: One contemporary strategy involves the direct conversion of a primary amide to an imidamide. This can be achieved by activating the amide oxygen, making it a good leaving group, followed by the addition of an amine. Triflic anhydride (Tf₂O) is a powerful activating agent for this purpose. The reaction of a primary amide with Tf₂O in the presence of a non-nucleophilic base generates a highly electrophilic nitrilium ion intermediate. This intermediate can then be trapped with ammonia to form the N-unsubstituted imidamide. researchgate.netnih.gov This method offers a direct route from 4-isopropylpicolinamide to the target compound.

The Vilsmeier-Haack reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can also serve as an activating agent. wikipedia.orgijpcbs.com While primarily used for formylation, the Vilsmeier reagent can activate amides for conversion to other functional groups. ijpcbs.com It has been shown that Vilsmeier-Haack reagents can convert amides to nitriles, and aldoximes to amides, with nitriles proposed as intermediates, suggesting a pathway for amide-to-imidamide conversion under related conditions.

Catalytic Approaches: While many modern catalytic methods focus on the synthesis of N-substituted amidines, the principles can inform the development of routes to N-unsubstituted analogs. Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and amines have proven effective for synthesizing N-sulfonyl amidines. nih.gov Similarly, ligand-free copper-catalyzed cross-coupling reactions of amidine salts have been developed for N-arylation. acs.org Although these specific examples lead to substituted products, they highlight the potential of copper catalysis in C-N bond formation for amidine synthesis. Developing a copper-catalyzed direct addition of ammonia to a nitrile would be a valuable contemporary alternative to the Pinner reaction. mdpi.com

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for each key step.

For Precursor Synthesis (Minisci Reaction): The regioselectivity of the Minisci reaction is sensitive to the solvent and pH. As shown in the isopropylation of 4-cyanopyridine, acidic conditions can shift the selectivity. Therefore, for C4-alkylation, neutral or slightly basic conditions, potentially with a blocking group strategy, are optimal.

For Imidamide Formation (Pinner Reaction):

Temperature: The formation of the Pinner salt is typically performed at low temperatures (e.g., 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org The subsequent ammonolysis step may be carried out at room temperature or with gentle heating.

Solvent: Anhydrous conditions are critical for the Pinner reaction to prevent hydrolysis of the nitrile or the imidate intermediate to the corresponding amide or ester. nrochemistry.com Anhydrous alcohols, often the same as the reactant alcohol, are the typical solvents.

Catalysis: The classical Pinner reaction uses a stoichiometric amount of strong acid (HCl). Lewis acids have been explored as promoters for Pinner-type reactions. A study on the Lewis acid-promoted synthesis of esters from nitriles and alcohols provides a useful model for optimizing the first step of the Pinner synthesis. The choice and stoichiometry of the Lewis acid catalyst significantly impact the reaction yield.

| Entry | Lewis Acid (equiv.) | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hf(OTf)₄ (2.0) | MeCN, rt, 48 h | 72 |

| 2 | Hf(OTf)₄ (0.2) | MeCN, rt, 65 h | 25 |

| 3 | AlBr₃ (2.0) | MeCN, 50 °C, 90 h | 65 |

| 4 | TMSOTf (2.0) | MeCN, rt, 65 h | 83 |

| 5 | TMSCl (2.0) | MeCN, rt, 65 h | 33 |

For Contemporary Amidination: In copper-catalyzed amidine syntheses, the choice of solvent is crucial. For instance, in the ligand-free N-arylation of benzamidines, DMF was found to be the superior solvent, whereas MeCN was preferred for other N-aryl amidines. acs.org For the direct conversion of amides using Tf₂O, the choice of a non-nucleophilic base (e.g., 2,6-lutidine) and an aprotic solvent like dichloromethane is typical to allow for the formation of the reactive intermediates without side reactions. nih.gov

Stereoselective Synthesis Approaches

Achieving stereochemical control in the synthesis of this compound analogs is essential for investigating their structure-activity relationships, particularly for biological applications. This section explores methods for enantioselective and diastereoselective synthesis.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. The key challenge lies in the creation of chiral centers in a controlled manner. For structural analogs of this compound that may contain stereocenters on the pyridine ring or on substituents, enantioselective and diastereoselective methods are paramount.

Enantioselective Approaches: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries. For instance, in the synthesis of a picolinimidamide analog with a chiral substituent, an asymmetric reaction could be employed to introduce that substituent with high enantiomeric excess.

Diastereoselective Approaches: Diastereoselective synthesis focuses on forming a specific diastereomer when a molecule has multiple stereocenters. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents. For example, the addition of a nucleophile to a chiral picolinaldehyde derivative could proceed with high diastereoselectivity due to the directing effect of the existing stereocenter.

A hypothetical diastereoselective synthesis of a substituted tetrahydrofuro[3,2-c]pyridine, a related heterocyclic system, illustrates how stereocontrol can be achieved. In one study, a Pictet-Spengler reaction was utilized to create such structures, where the stereochemical outcome was influenced by the reaction conditions and the nature of the substituents nih.gov. While not directly involving an amidine, this highlights a strategy for controlling stereochemistry in pyridine-containing scaffolds.

Chiral Auxiliary Methods: A common strategy for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgtcichemicals.comsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the picolinic acid precursor. For example, Evans oxazolidinones are widely used chiral auxiliaries that can control the stereochemistry of alkylation and aldol reactions of carboxylic acid derivatives. tcichemicals.com A hypothetical reaction scheme is presented below:

Attachment of Chiral Auxiliary: 4-Isopropylpicolinic acid is coupled with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral N-acyl oxazolidinone.

Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective reaction, for example, an alkylation at a position on the pyridine ring or a substituent. The steric bulk of the auxiliary directs the incoming electrophile to one face of the molecule.

Removal of Auxiliary: The chiral auxiliary is cleaved to yield the enantiomerically enriched picolinic acid derivative, which can then be converted to the corresponding picolinimidamide.

The following table illustrates the potential diastereomeric ratios achievable using a chiral auxiliary in a related system, based on the conjugate reduction of an α,β-unsaturated carboximide. nih.gov

| Substrate | Chiral Auxiliary | Diastereomeric Ratio (anti:syn) |

| α,β-unsaturated carboximide | Evans-type oxazolidinone | >95:5 |

Organocatalytic Methods: Organocatalysis utilizes small organic molecules as catalysts for asymmetric transformations. This approach avoids the use of metal catalysts, which can be toxic and expensive. Chiral amines, phosphoric acids, and squaramides are common classes of organocatalysts.

An organocatalytic approach to a chiral analog of this compound could involve an asymmetric Michael addition to a vinylpyridine derivative. For example, a chiral secondary amine catalyst could activate the vinylpyridine towards nucleophilic attack, leading to the formation of a new stereocenter with high enantioselectivity. A study on the organocatalytic enantioselective reduction of pyridines using a Brønsted acid catalyst demonstrates the potential of this approach for creating chiral piperidine derivatives, which are structurally related to the pyridine core of the target molecule.

Diversification Strategies for this compound Derivatives

The ability to modify the structure of this compound is crucial for tuning its properties. This section discusses strategies for functionalizing the amidine nitrogen atoms and the influence of substituents on reaction outcomes.

The nitrogen atoms of the amidine group are nucleophilic and can be functionalized through various reactions, such as alkylation and arylation. This allows for the introduction of a wide range of substituents, leading to a library of derivatives with diverse properties.

N-Alkylation: Alkylation of the amidine nitrogen can be achieved using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds at one of the nitrogen atoms, and the regioselectivity can be influenced by the steric and electronic properties of the amidine and the alkylating agent.

N-Arylation: Arylation of the amidine nitrogen atoms can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of various aryl and heteroaryl groups.

The following table provides a hypothetical overview of conditions for the N-functionalization of an amidine, drawn from general knowledge of amidine chemistry.

| Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-4-isopropylpicolinimidamide |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base, Solvent | N-Aryl-4-isopropylpicolinimidamide |

The electronic and steric nature of substituents on the pyridine ring can significantly influence the reactivity and outcome of synthetic reactions. The isopropyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which can affect the nucleophilicity of the pyridine nitrogen and the reactivity of the nitrile group in its synthesis.

Electronic Effects: Electron-donating groups, such as the isopropyl group, increase the electron density of the pyridine ring, making the pyridine nitrogen more basic and potentially more nucleophilic. This can influence reactions such as the Pinner reaction, which is a common method for synthesizing amidines from nitriles. wikipedia.org An electron-rich nitrile may be less reactive towards nucleophilic attack by an alcohol under acidic conditions. Conversely, electron-withdrawing groups on the pyridine ring would decrease the electron density, making the nitrile carbon more electrophilic and potentially increasing the reaction rate.

Steric Effects: The steric bulk of substituents can also play a crucial role. A bulky group at the 4-position, like the isopropyl group, might hinder the approach of reagents to the adjacent positions on the pyridine ring, thereby influencing the regioselectivity of certain reactions.

A study on the regioselective reactions of 3,4-pyridynes demonstrated that substituents can be used to control the regioselectivity of nucleophilic additions by distorting the aryne intermediate. nih.gov While not directly applicable to the synthesis of this compound from a nitrile, this illustrates the powerful directing effects that substituents can exert on the reactivity of pyridine rings.

The following table summarizes the expected influence of substituents on the Pinner reaction for the synthesis of picolinimidamides.

| Substituent at 4-position | Electronic Effect | Expected Effect on Pinner Reaction Rate |

| -NO2 | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Decrease |

| -OCH3 | Electron-donating | Decrease |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the synthetic process. This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Several green synthetic routes have been developed for pyridine derivatives. acs.orgnih.govacs.orgresearchgate.net These approaches often utilize microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents like water. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govacs.orgresearchgate.net A one-pot, four-component reaction under microwave irradiation has been successfully used for the synthesis of novel pyridine derivatives in excellent yields and short reaction times. nih.govacs.orgresearchgate.net

Multicomponent Reactions: Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single step to form a complex product. MCRs are highly atom-economical and can reduce the number of synthetic steps, thereby minimizing waste and energy consumption.

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, is a key principle of green chemistry. An efficient and "green" synthetic route to imidazo[1,2-a]pyridines has been developed using a copper(II)-ascorbate-catalyzed A3-coupling reaction in an aqueous micellar medium. acs.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Solvent Selection and Minimization of Waste Products

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of amidines, such as the Pinner reaction which converts nitriles to imidates and subsequently to amidines, often employ hazardous solvents. However, recent research has focused on identifying greener alternatives that reduce environmental harm and facilitate easier product isolation, thereby minimizing waste.

The Pinner reaction, a cornerstone in amidine synthesis, typically involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia. The selection of an appropriate solvent can significantly influence reaction efficiency and the generation of waste. While traditional solvents like chloroform and excess alcohol have been used, greener alternatives are being explored. For instance, cyclopentyl methyl ether (CPME) has emerged as a more sustainable option due to its lower toxicity, higher boiling point, and ease of recycling.

The primary waste products in the Pinner synthesis of this compound from its precursor, 4-isopropyl-2-cyanopyridine, include ammonium salts (e.g., ammonium chloride if hydrochloric acid is used as the catalyst) and residual solvents. The minimization of these waste streams can be achieved through several strategies:

Catalyst Selection: Utilizing solid acid catalysts that can be easily filtered and reused can reduce the formation of salt by-products.

Solvent Recycling: Employing solvents like CPME that can be efficiently recovered and reused minimizes solvent waste.

Atom Economy: Exploring alternative synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, is a fundamental principle of green chemistry.

Below is a table summarizing the properties of various solvents and their potential application in the synthesis of this compound, highlighting greener alternatives.

| Solvent | Boiling Point (°C) | Hazards | Green Chemistry Considerations |

| Chloroform | 61.2 | Toxic, Carcinogen | To be avoided |

| Methanol | 64.7 | Flammable, Toxic | Use with caution, potential for recycling |

| Ethanol (B145695) | 78.4 | Flammable | Renewable resource, biodegradable |

| Dioxane | 101 | Carcinogen | To be avoided |

| Cyclopentyl Methyl Ether (CPME) | 106 | Flammable | Lower peroxide formation, easy to recycle |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Flammable | Bio-derived, good alternative to THF |

Detailed Research Findings:

While specific studies on the solvent optimization for the synthesis of this compound are limited, research on analogous picolinimidamide syntheses provides valuable insights. For example, studies on the copper-catalyzed amination of heteroaromatic nitriles have shown that solvents like 2,2,2-trifluoroethanol (TFE) can promote the reaction under milder conditions, potentially reducing energy consumption and by-product formation. nih.gov The use of Lewis acids in place of strong protic acids in Pinner-type reactions can also lead to cleaner reactions with easier work-up, thereby reducing waste. nih.gov

The waste generated is not solely dependent on the solvent but also on the reaction work-up. Neutralization of acidic catalysts with a base leads to the formation of salts, which contribute to the E-factor (Environmental Factor) of the process. The use of catalytic amounts of a reusable acid or a solid acid catalyst can significantly reduce this salt waste.

Energy Efficiency and Sustainable Synthetic Routes

Reducing energy consumption is a key aspect of sustainable chemical manufacturing. This can be achieved by developing synthetic routes that proceed under milder conditions or by utilizing energy-efficient technologies such as flow chemistry and biocatalysis.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be run at higher temperatures and pressures safely. This can lead to significantly shorter reaction times and increased throughput, thereby improving energy efficiency. Furthermore, the precise control over reaction parameters in a flow system can lead to higher yields and selectivities, reducing the need for energy-intensive purification steps.

Biocatalysis:

Enzymatic synthesis represents a highly sustainable approach to chemical production. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, leading to significant energy savings and avoiding the use of hazardous organic solvents. For the synthesis of amidines, nitrile hydratases are a class of enzymes that can convert nitriles to amides, which can then potentially be converted to amidines. While direct enzymatic synthesis of amidines from nitriles is still an emerging field, the development of novel biocatalysts could offer a truly green route to this compound. manchester.ac.uk

Comparative Analysis of Synthetic Routes:

The table below provides a comparative overview of different synthetic routes to this compound, focusing on their energy efficiency and sustainability.

| Synthetic Route | Energy Input | Sustainability Advantages | Sustainability Disadvantages |

| Traditional Pinner Reaction (Batch) | High (heating/cooling cycles) | Well-established methodology | Use of hazardous reagents and solvents, significant waste generation |

| Lewis Acid-Catalyzed Pinner Reaction (Batch) | Moderate | Milder conditions, potentially less waste | Still a batch process with inherent inefficiencies |

| Copper-Catalyzed Amination (Batch) | Moderate | Milder conditions, potentially higher atom economy | Use of a metal catalyst which may require removal |

| Flow Chemistry Synthesis | Low to Moderate (continuous heating) | High throughput, excellent process control, enhanced safety, reduced waste | Higher initial equipment cost |

| Biocatalytic Synthesis | Very Low (ambient conditions) | Highly sustainable, uses renewable resources, minimal waste | Catalyst development may be required, lower throughput |

Detailed Research Findings:

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Isopropylpicolinimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. youtube.comlibretexts.orgmsu.edu By probing the magnetic properties of atomic nuclei, a variety of NMR experiments can map out the carbon-hydrogen framework and provide insights into the three-dimensional structure and dynamic processes of 4-Isopropylpicolinimidamide.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR would similarly display unique resonances for each carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would display a cross-peak between the isopropyl methine (CH) proton and the two equivalent methyl (CH₃) protons, confirming the isopropyl moiety. Correlations between adjacent protons on the pyridine ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.comresearchgate.netresearchgate.net This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.comresearchgate.netresearchgate.net This is particularly powerful for identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms. For instance, an HMBC spectrum would show correlations from the isopropyl protons to the C4 carbon of the pyridine ring, definitively placing the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com This is vital for determining the molecule's preferred conformation, such as the spatial relationship between the isopropyl group and the imidamide moiety.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted chemical shifts (δ) in ppm relative to a standard (e.g., TMS). Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (Expected) |

| Pyridine-H2 | ~8.5 | ~150 | HSQC: Correlates to C2. HMBC: Correlates to C3, C4, C6, Imidamide C. NOESY: Correlates to Pyridine-H3. |

| Pyridine-H3 | ~7.4 | ~122 | HSQC: Correlates to C3. COSY: Correlates to Pyridine-H2. HMBC: Correlates to C2, C4, C5. |

| Pyridine-H5 | ~7.6 | ~125 | HSQC: Correlates to C5. COSY: Correlates to Pyridine-H6. HMBC: Correlates to C3, C4, C6. |

| Pyridine-H6 | ~8.6 | ~149 | HSQC: Correlates to C6. COSY: Correlates to Pyridine-H5. HMBC: Correlates to C2, C4, C5, Imidamide C. |

| Isopropyl-CH | ~3.1 | ~34 | HSQC: Correlates to Isopropyl-C. COSY: Correlates to Isopropyl-CH₃. HMBC: Correlates to C3, C4, C5 of Pyridine. |

| Isopropyl-CH₃ | ~1.3 | ~24 | HSQC: Correlates to Methyl C's. COSY: Correlates to Isopropyl-CH. HMBC: Correlates to Isopropyl-C and C4 of Pyridine. |

| Imidamide-C | - | ~158 | HMBC: Correlates to Pyridine-H2, Pyridine-H6, NH protons. |

| Imidamide-NH/NH₂ | Broad, variable | - | HMBC: Correlates to Imidamide-C. |

The bond between the pyridine ring and the imidamide group (C2-C=N) possesses a degree of double-bond character, which can lead to hindered rotation. This restricted rotation can result in the existence of different conformers (rotamers) that may interconvert at a rate measurable on the NMR timescale. nih.govnih.govresearchgate.netdoi.org

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures. At low temperatures, the rotation is slow, and separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at high temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing critical information about the molecule's conformational stability. nih.govresearcher.life

While solution-state NMR provides information about molecules tumbling freely, solid-state NMR (ssNMR) yields data on the structure of materials in the solid phase. nih.govst-andrews.ac.uk This technique is not limited by the solubility or crystallinity of a sample. nih.gov For this compound, ssNMR could be used to:

Characterize Crystalline Forms: Differentiate between different polymorphs (crystal forms), which would exhibit distinct chemical shifts due to variations in their local molecular environment and intermolecular packing.

Analyze Amorphous Material: Investigate the structure of non-crystalline (amorphous) forms of the compound. nih.gov

Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information on proton-carbon proximities, shedding light on hydrogen bonding and crystal packing. nih.govnsf.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is essential for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places. bioanalysis-zone.comyoutube.com This high precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. nih.govrsc.orgresearchgate.net For this compound (C₁₀H₁₅N₃), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal (integer) mass, thereby providing unequivocal confirmation of its identity.

HRMS Data for this compound (C₁₀H₁₅N₃)

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Nominal Mass | 177 amu |

| Monoisotopic Mass | 177.12660 amu |

| Protonated Ion [M+H]⁺ | 178.13387 amu |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnih.gov The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). gre.ac.uk The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For the protonated molecule of this compound, [M+H]⁺, several fragmentation pathways can be predicted:

Loss of Isopropyl Group: A common fragmentation would be the cleavage of the bond between the pyridine ring and the isopropyl group, resulting in the loss of a propyl radical followed by a hydrogen rearrangement, or the loss of propene.

Cleavage of the Imidamide Group: The C-N bonds within the imidamide moiety could cleave, leading to fragments corresponding to the picolinoyl portion or the amidine portion.

Ring Cleavage: At higher collision energies, the pyridine ring itself could fragment.

Analyzing these pathways allows for the confirmation of the connectivity between the different functional groups of the molecule. researchgate.netwvu.edu

Predicted MS/MS Fragmentation Data for [C₁₀H₁₅N₃+H]⁺ Note: These are plausible fragments based on common fragmentation rules. The relative abundance of ions depends on experimental conditions.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

| 178.13 | 161.11 | Loss of NH₃ (Ammonia) |

| 178.13 | 135.09 | Loss of C₃H₇ (Isopropyl radical) |

| 178.13 | 121.07 | [C₇H₇N₂]⁺ (Picolinimidamide fragment) |

| 178.13 | 106.07 | [C₆H₆NO]⁺ (Picolinamide fragment) |

| 178.13 | 78.05 | [C₅H₄N]⁺ (Pyridyl fragment) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Amidine and Pyridine Moieties

The vibrational spectrum of this compound would be dominated by contributions from its constituent parts: the pyridine ring, the isopropyl group, and the picolinimidamide (B1582038) moiety.

Pyridine Moiety: The pyridine ring exhibits characteristic C-H and C-C stretching vibrations. Aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. elixirpublishers.com The ring C-C stretching vibrations are expected in the 1625-1430 cm⁻¹ range. elixirpublishers.com

Amidine Moiety: The C=N stretching vibration of the imidamide group is a key characteristic band, typically found in the 1680-1620 cm⁻¹ region. The C-N single bond stretching vibration is generally observed between 1382 and 1266 cm⁻¹. elixirpublishers.com N-H stretching vibrations would be expected in the 3500-3300 cm⁻¹ range, often appearing as sharp bands.

Isopropyl Group: The aliphatic C-H stretching vibrations of the isopropyl group would be observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. Characteristic bending vibrations for the isopropyl group would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C-H Stretch | 3100 - 3000 |

| C-C Stretch | 1625 - 1430 | |

| Amidine Group | N-H Stretch | 3500 - 3300 |

| C=N Stretch | 1680 - 1620 | |

| C-N Stretch | 1382 - 1266 | |

| Isopropyl Group | C-H Stretch | 2975 - 2850 |

This table is based on generalized frequency ranges for the specified functional groups and does not represent experimental data for this compound.

Conformational Analysis via Vibrational Fingerprinting

Vibrational spectroscopy is highly sensitive to the molecular conformation. Different spatial arrangements of the isopropyl group relative to the pyridine ring would result in subtle shifts in the vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹). By comparing experimentally obtained spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the most stable conformation in the gas phase or in solution could be determined. nih.gov The presence of multiple conformers at room temperature could be indicated by the appearance of more bands than theoretically predicted for a single conformer.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide unambiguous proof of the structure of this compound, including detailed information on its geometry and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

A successful SCXRD experiment on a suitable single crystal of this compound would yield a detailed structural model. From this model, precise measurements of all bond lengths, bond angles, and torsion angles can be obtained. This data would allow for a detailed analysis of the molecular geometry. For instance, one could determine the planarity of the picolinimidamide group and the precise orientation of the isopropyl substituent relative to the aromatic ring.

Table 2: Representative Bond Lengths from Related Structures

| Bond Type | Typical Bond Length (Å) |

|---|---|

| Aromatic C-C | 1.38 - 1.40 |

| Pyridine C-N | 1.33 - 1.35 |

| Amidine C=N | ~1.28 |

| Amidine C-N | ~1.36 |

This table provides typical bond lengths for related chemical moieties and does not represent experimental data for this compound.

Intermolecular Interactions and Crystal Packing Analysis

The data from X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the N-H groups of the amidine moiety are capable of acting as hydrogen bond donors, while the pyridine nitrogen and the imine nitrogen are potential hydrogen bond acceptors. Analysis of the crystal structure would identify these specific interactions, which are crucial for understanding the physical properties of the solid material.

Polymorphism Studies and Lattice Energy Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties. A comprehensive study of this compound would involve attempts to crystallize it under various conditions (e.g., different solvents, temperatures) to investigate the potential for polymorphism. Each identified polymorph would be characterized by SCXRD. Theoretical calculations could then be employed to compute the lattice energy of each polymorphic form to assess their relative thermodynamic stabilities.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

Advanced spectroscopic techniques are indispensable for elucidating the intricate electronic structure and dynamic behavior of molecules like this compound. These methods provide critical insights into electron distribution, energy levels of molecular orbitals, and the conformational landscape of the molecule.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a ground electronic state to a higher energy excited state. The subsequent emission of light as the molecule relaxes back to the ground state is known as fluorescence.

For this compound, the presence of the pyridine ring, with its aromatic π-system and a nitrogen heteroatom containing a non-bonding pair of electrons, dictates its primary electronic transitions. The expected transitions would be π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity (ε) and are common in aromatic systems. For pyridine, these transitions are observed in the UV region. libretexts.orgwikipedia.org The substitution of the isopropyl group at the 4-position may cause a slight bathochromic (red) shift in the absorption maximum due to its electron-donating inductive effect.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the pyridine nitrogen) to an anti-bonding π* orbital. libretexts.orgyoutube.com These transitions are generally of lower energy and have a significantly lower molar absorptivity compared to π → π* transitions. ncsu.edu They are often sensitive to the solvent environment. wikipedia.org

Fluorescence in this compound would likely arise from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence would depend on the efficiency of this radiative decay process compared to non-radiative decay pathways. Aromatic amidines are known to form fluorophores in certain reactions, indicating that the amidine group can play a role in the molecule's fluorescence properties. nih.gov

Illustrative Spectroscopic Data for this compound

| Spectroscopic Parameter | Transition | Hypothetical Value | Solvent |

| Absorption Maximum (λmax) | π → π | 255 nm | Methanol |

| n → π | 280 nm | Methanol | |

| Molar Absorptivity (ε) | π → π | 8,500 M-1cm-1 | Methanol |

| n → π | 450 M-1cm-1 | Methanol | |

| Fluorescence Emission (λem) | S₁ → S₀ | 350 nm | Methanol |

| Quantum Yield (ΦF) | S₁ → S₀ | 0.15 | Methanol |

Note: This data is illustrative and intended to represent typical values for a compound with this structure.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. photophysics.comlibretexts.orgwikipedia.org An achiral molecule like this compound will not produce a CD signal. However, if a stereocenter is introduced, creating chiral derivatives, CD spectroscopy becomes an invaluable tool for stereochemical analysis.

For instance, a chiral derivative could be synthesized by replacing the isopropyl group with a chiral substituent, such as a (S)- or (R)-sec-butyl group, creating (S)-4-(sec-butyl)picolinimidamide and (R)-4-(sec-butyl)picolinimidamide. These two enantiomers would be indistinguishable by most spectroscopic methods but would produce mirror-image CD spectra. spectroscopyeurope.com

The CD spectrum, which plots the difference in absorbance (ΔA) or ellipticity against wavelength, provides information on the absolute configuration and conformational preferences of a chiral molecule. ntu.edu.sgnih.gov The sign of the CD signal (positive or negative) at a particular wavelength, known as the Cotton effect, is characteristic of a specific enantiomer. nih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms around the chromophore—in this case, the substituted pyridine ring. photophysics.com

Hypothetical Circular Dichroism Data for Chiral Derivatives

The table below illustrates the kind of data that would be expected from a CD spectroscopic analysis of a hypothetical pair of enantiomers of a 4-substituted picolinimidamide derivative.

| Enantiomer | Wavelength of Maximum | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-4-(sec-butyl)picolinimidamide | 260 nm | Positive | +1.5 x 10⁴ |

| (S)-4-(sec-butyl)picolinimidamide | 260 nm | Negative | -1.5 x 10⁴ |

Note: This data is hypothetical and serves to illustrate the principle of mirror-image spectra for enantiomers.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, it is possible to assign the absolute configuration of a chiral molecule without the need for X-ray crystallography. spectroscopyeurope.com

Chemical Reactivity and Reaction Mechanisms of 4 Isopropylpicolinimidamide

Acid-Base Chemistry and Tautomerism

The acid-base properties of 4-Isopropylpicolinimidamide are centered on the amidine group and the pyridine (B92270) nitrogen, which can undergo protonation and deprotonation. Furthermore, the amidine group can exhibit tautomerism, leading to different isomeric forms in equilibrium.

The amidine group is a strong base due to the delocalization of the positive charge in its protonated form. Protonation of the amidine group in this compound can occur at either of the nitrogen atoms. The resulting amidinium ion is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the central carbon atom.

The equilibrium for the protonation of the amidine group can be represented as follows:

The basicity of the amidine is significantly higher than that of the pyridine nitrogen. The pKa of the conjugate acid of a typical picolinimidamide (B1582038) is in the range of 9-10, making it a stronger base than pyridine (pKa of pyridinium (B92312) ion is ~5.2). The electron-donating isopropyl group at the 4-position of the pyridine ring is expected to slightly increase the electron density on the pyridine nitrogen, making it a slightly stronger base, but the amidine group remains the primary site of protonation.

Deprotonation of the amidine group to form an amidinate anion is also possible, though it requires a very strong base. The resulting anion is also resonance-stabilized.

Table 1: Estimated pKa Values for Functional Groups in this compound

| Functional Group | Estimated pKa of Conjugate Acid |

| Amidine | 9.0 - 10.0 |

| Pyridine Nitrogen | 5.5 - 6.0 |

Note: These are estimated values based on related structures and the electronic effect of the isopropyl group. Actual experimental values may vary.

This compound can exist in two tautomeric forms: the amidine form and the imidate form. The amidine form is generally the more stable tautomer.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In most common organic solvents, the amidine tautomer is expected to be the predominant species. Computational studies on similar amidine systems suggest that the energy barrier for tautomerization can be significant, but it can be lowered in the presence of protic solvents that can facilitate proton transfer.

Spectroscopic techniques such as NMR and IR can be used to study this tautomeric equilibrium. In the ¹H NMR spectrum, the N-H protons of the amidine group would show distinct chemical shifts. The C=N stretching frequency in the IR spectrum would also differ between the two tautomers.

Nucleophilic and Electrophilic Reactivity of the Amidine Group

The amidine group possesses both nucleophilic and electrophilic character, allowing it to react with a variety of reagents.

The nitrogen atoms of the amidine group are nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides. Alkylation can occur at either of the nitrogen atoms, and the reaction conditions can influence the regioselectivity. The resulting alkylated products are N-substituted amidines.

Acylation with acyl chlorides or anhydrides typically occurs at the more nucleophilic amino (-NH₂) group to form N-acylamidines.

Table 2: Representative Reactions of the Amidine Group with Electrophiles

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylated Amidine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acylamidine |

The imine carbon of the amidine group is electrophilic and can be attacked by nucleophiles. The most common nucleophilic reaction of amidines is hydrolysis, which leads to the formation of an amide and ammonia (B1221849). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the amidine is protonated, which increases the electrophilicity of the imine carbon, making it more susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as the nucleophile.

Aminolysis, the reaction with amines, can also occur, leading to the formation of a new amidine in a transamination-type reaction.

Reactivity of the Pyridine Core and Isopropyl Substituent

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The isopropyl group, being an electron-donating group, has a modest activating effect on the pyridine ring towards electrophilic substitution.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is favored at the positions ortho and para to the activating isopropyl group (positions 3 and 5). However, the pyridine nitrogen can be protonated or complexed with a Lewis acid under the reaction conditions, which would further deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution can occur at the 2- and 6-positions of the pyridine ring, especially if a good leaving group is present. The amidine group itself can influence the reactivity of the pyridine ring through its electronic effects.

The isopropyl substituent is generally unreactive under the conditions that would typically modify the amidine or pyridine moieties. However, under harsh conditions, reactions involving the benzylic-like protons of the isopropyl group could potentially occur.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of pyridine and its derivatives, these reactions are generally more challenging to achieve compared to their benzene (B151609) counterparts. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.orgquora.comquimicaorganica.org This deactivation is particularly pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen, making the meta positions (3 and 5) the most likely sites for substitution. quora.comquora.comquora.com

For this compound, the pyridine ring is substituted at the 4-position with an isopropyl group and at the 2-position with the picolinimidamide group. The isopropyl group is a weak electron-donating group, which would typically activate the ring and direct incoming electrophiles to the ortho and para positions. However, in this molecule, the para position is already occupied by the isopropyl group itself. The picolinimidamide group's electronic influence is more complex, but it is generally considered to be electron-withdrawing, further deactivating the ring.

Considering the combined electronic effects, electrophilic attack is most likely to occur at the 3- or 5-positions of the pyridine ring. The precise regioselectivity would be influenced by the specific reaction conditions and the nature of the electrophile.

| Electrophilic Reagent | Product(s) | Typical Conditions |

| HNO₃/H₂SO₄ | 3-Nitro-4-isopropylpicolinimidamide, 5-Nitro-4-isopropylpicolinimidamide | Concentrated acids, elevated temperature |

| Br₂/FeBr₃ | 3-Bromo-4-isopropylpicolinimidamide, 5-Bromo-4-isopropylpicolinimidamide | Lewis acid catalyst |

| SO₃/H₂SO₄ | This compound-3-sulfonic acid, this compound-5-sulfonic acid | Fuming sulfuric acid |

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions, particularly those with multiple possible products, can often be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is the major isomer. wikipedia.orglibretexts.org

The rate of electrophilic aromatic substitution on this compound can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography. The activation energy (Ea) for the reaction, which is the minimum energy required for the reaction to occur, can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius equation.

Due to the deactivating nature of the pyridine nitrogen and the picolinimidamide group, the activation energies for electrophilic substitution on this compound are expected to be relatively high, necessitating more forcing reaction conditions compared to analogous reactions with benzene derivatives. wikipedia.org

Hypothetical Activation Energies for Nitration

| Position of Attack | Calculated Activation Energy (kJ/mol) |

| C-3 | 110 |

| C-5 | 115 |

| C-2 | 145 |

| C-6 | 150 |

The distribution of products in the electrophilic substitution of this compound can be analyzed at different reaction times and temperatures to determine whether the reaction is under kinetic or thermodynamic control. For example, in the nitration of this compound, the initial product distribution might favor the kinetically preferred isomer, which could then rearrange to the more thermodynamically stable isomer upon prolonged reaction time or at higher temperatures.

Hypothetical Product Distribution for Bromination at Different Temperatures

| Temperature (°C) | % 3-Bromo Isomer (Kinetic Product) | % 5-Bromo Isomer (Thermodynamic Product) |

| 0 | 75 | 25 |

| 25 | 60 | 40 |

| 100 | 30 | 70 |

Mechanistic Investigations Using Isotopic Labeling and Computational Methods

To gain a deeper understanding of the reaction mechanisms, chemists employ a variety of advanced techniques, including isotopic labeling and computational chemistry. researchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of the electrophilic aromatic substitution of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule to probe the reaction pathway.

For instance, by synthesizing a deuterated version of this compound, where a hydrogen atom at a specific position is replaced by deuterium, one can study the kinetic isotope effect. A significant kinetic isotope effect (a slower reaction rate for the deuterated compound) would suggest that the cleavage of the C-H (or C-D) bond is involved in the rate-determining step of the reaction. x-chemrx.com

Similarly, ¹³C labeling can be used to follow the carbon skeleton of the molecule during the reaction, providing insights into any potential rearrangements or unexpected reaction pathways. nih.govfrontiersin.org

Computational chemistry provides a theoretical framework to model chemical reactions and study transient species like transition states, which are difficult to observe experimentally. oberlin.edu Using quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.

For the electrophilic substitution of this compound, computational methods can be used to calculate the energies of the intermediate sigma complexes for attack at each possible position on the pyridine ring. These calculations can help to rationalize the observed regioselectivity of the reaction. Furthermore, the structures and energies of the transition states can be computed to predict the activation energies and reaction rates, complementing experimental kinetic studies. rsc.orgresearchgate.net

Coordination Chemistry of 4 Isopropylpicolinimidamide As a Ligand

Design Principles for 4-Isopropylpicolinimidamide as a Chelating Ligand

The design of this compound as a ligand is predicated on the foundational principles of chelation, steric hindrance, and electronic modification. The picolinimidamide (B1582038) core provides a robust chelating framework, while the isopropyl substituent introduces specific steric and electronic perturbations.

The picolinimidamide scaffold is inherently a bidentate ligand, capable of coordinating to a metal center through two donor atoms. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidamide group. This arrangement forms a stable five-membered chelate ring with the metal ion, a common and favorable motif in coordination chemistry.

The denticity of picolinimidamide is analogous to that of the well-studied picolinamide (B142947) ligand, which also acts as a bidentate N,O-donor. However, the presence of two nitrogen atoms in the imidamide moiety introduces the possibility of different coordination isomers or even bridging behavior, where the exocyclic nitrogen atom could coordinate to a second metal center. The most common coordination mode is expected to be κ²-N,N', where 'N' is the pyridine nitrogen and 'N'' is the endocyclic imidamide nitrogen.

The coordination of the picolinimidamide ligand can be represented as follows:

Figure 1: Proposed bidentate coordination mode of a picolinimidamide ligand to a metal center (M), forming a five-membered chelate ring.

The introduction of an isopropyl group at the 4-position of the pyridine ring is a deliberate design choice to influence the properties of the resulting metal complexes through both steric and electronic effects.

Steric Effects: The bulky isopropyl group can exert significant steric hindrance around the metal center. This can influence the coordination geometry, potentially favoring less crowded arrangements. For instance, in octahedral complexes, the isopropyl group may direct other ligands to occupy specific positions to minimize steric clashes. This steric control is a powerful tool in designing catalysts where the approach of a substrate to the metal center needs to be controlled. Studies on other 4-substituted pyridine ligands have shown that bulky substituents can influence the solid-state packing of complexes and their solubility.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect (+I). This increases the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the pyridine nitrogen atom. A more electron-rich pyridine nitrogen forms a stronger coordinate bond with the metal center. This electronic tuning can affect the stability of the metal complex and modulate its redox properties. For example, increased electron donation from the ligand can make the metal center more electron-rich and thus easier to oxidize. Research on various 4-substituted pyridine complexes has demonstrated a correlation between the electronic nature of the substituent and the spectroscopic and electrochemical properties of the metal complexes. nih.govacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the free ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

The synthesis of transition metal complexes of this compound can be achieved by reacting the ligand with various d-block metal salts, such as chlorides, nitrates, or perchlorates. The choice of solvent is crucial and often depends on the solubility of the reactants, with alcohols like ethanol (B145695) or methanol being common choices.

A general synthetic procedure would involve dissolving the this compound ligand in a suitable solvent and adding a solution of the transition metal salt, often with gentle heating and stirring. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially isolate complexes with different numbers of coordinated ligands (e.g., [M(L)Cl₂], [M(L)₂]²⁺).

Example Synthetic Scheme:

The synthesis of related transition metal complexes with pyridine-based ligands is well-documented and provides a reliable framework for the preparation of this compound complexes. researchgate.netresearchgate.net

The synthesis of main group and lanthanide/actinide complexes with this compound would follow similar principles to those for transition metals, although some modifications may be necessary.

Main Group Metals: Main group metal halides or nitrates (e.g., SnCl₂, Pb(NO₃)₂) can be reacted with the ligand in a suitable solvent. The coordination chemistry of main group elements is often dictated by the size of the metal ion and its preference for specific coordination geometries.

Lanthanides and Actinides: Lanthanide and actinide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, the nitrogen donors of the picolinimidamide scaffold can also form stable complexes with these f-block elements. rsc.orgresearchgate.net Lanthanide triflates or nitrates are common starting materials. Due to the larger ionic radii of lanthanides and actinides, higher coordination numbers (e.g., 8 or 9) are common, which might lead to the formation of complexes with three or more this compound ligands, or the inclusion of solvent molecules in the coordination sphere.

A comprehensive characterization of the synthesized complexes is essential to confirm their identity and elucidate their structural and electronic properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the C=N and C-N bonds in the picolinimidamide moiety are expected to shift. The appearance of new bands in the far-IR region can be attributed to the M-N stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and the d-d transitions of the metal center (for transition metals). Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), main group metals), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the complex in solution. The chemical shifts of the ligand's protons and carbons will change upon coordination to the metal.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ions, confirming their composition.

X-ray Crystallography:

Below is a hypothetical data table summarizing the expected characterization data for a series of transition metal complexes with this compound.

Table 1: Hypothetical Characterization Data for [M(4-iPr-pia)₂]Cl₂ Complexes

| Complex | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) (ν(C=N), ν(M-N)) | UV-Vis λₘₐₓ (nm) |

| [Co(4-iPr-pia)₂]Cl₂ | Blue | 180-220 | ~1640, ~450 | ~550, ~620 |

| [Ni(4-iPr-pia)₂]Cl₂ | Green | 180-220 | ~1645, ~460 | ~400, ~650, ~750 |

| [Cu(4-iPr-pia)₂]Cl₂ | Blue-Green | 180-220 | ~1650, ~470 | ~680 |

| [Zn(4-iPr-pia)₂]Cl₂ | Colorless | 180-220 | ~1642, ~455 | LMCT bands |

Note: This data is hypothetical and based on typical values for analogous complexes.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in hypothetical metal complexes of this compound can be rationalized using established theoretical models.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful frameworks for describing the electronic structure of coordination compounds. nih.gov For a hypothetical octahedral complex of this compound, LFT would predict a splitting of the metal d-orbitals into t2g and eg sets. The magnitude of this splitting (Δo) would depend on the nature of the metal ion and the ligand's field strength. Picolinamide, a related ligand, typically coordinates through the pyridine nitrogen and the amide oxygen or nitrogen, creating a chelate ring. It is expected that this compound would behave similarly, acting as a bidentate ligand. The isopropyl group at the 4-position of the pyridine ring is not expected to significantly alter the ligand field strength compared to the unsubstituted picolinamide.

MO theory provides a more detailed picture of the bonding by considering the overlap of metal and ligand orbitals. In a complex with this compound, sigma (σ) bonds would form from the overlap of filled ligand orbitals with empty metal d, s, and p orbitals. Additionally, pi (π) bonding interactions could occur between the metal d-orbitals and the π-system of the pyridine ring. This π-backbonding, where the metal donates electron density back to the ligand's π* orbitals, can strengthen the metal-ligand bond.

The electronic transitions in metal complexes of this compound would give rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy: The UV-Vis spectra of transition metal complexes are dominated by d-d transitions and charge-transfer bands. libretexts.org For a hypothetical first-row transition metal complex of this compound, weak d-d transitions would be expected in the visible region of the spectrum. The energy of these transitions is related to the ligand field splitting parameter, Δo. More intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands would likely appear in the ultraviolet region. The position and intensity of these bands are sensitive to the nature of the metal and the ligand's electronic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a valuable tool for studying paramagnetic metal complexes, providing information about the electronic environment of the unpaired electron(s). researchgate.net For a paramagnetic metal complex of this compound, the EPR spectrum would be characterized by its g-values and hyperfine coupling constants. These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, coordination through nitrogen and oxygen (from the imidamide group) would result in different hyperfine interactions compared to coordination involving two nitrogen atoms.

| Spectroscopic Technique | Expected Observations for a [M(this compound)n]x+ Complex |

| UV-Vis Spectroscopy | Weak d-d transitions in the visible region; Intense LMCT or MLCT bands in the UV region. |

| EPR Spectroscopy | Characteristic g-values and hyperfine coupling to the metal nucleus and donor atoms (N, O). |

Reactivity of this compound Metal Complexes

The reactivity of metal complexes is intrinsically linked to the properties of both the metal center and the coordinated ligands.

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion by other ligands. chemguide.co.uk The rate and equilibrium of these reactions are influenced by factors such as the strength of the metal-ligand bonds and steric hindrance. In a solvated metal complex of this compound, the coordinated ligand could be replaced by other ligands present in the solution. The steric bulk of the isopropyl group on the pyridine ring might influence the rate of ligand substitution, potentially slowing down the reaction compared to an unsubstituted analogue. The stability of the chelate ring formed by this compound would also play a crucial role in its substitution lability.

The redox potential of a metal center is significantly affected by the electronic properties of the coordinated ligands. illinois.edu The picolinimidamide ligand, with its pyridine ring, can participate in the stabilization of different oxidation states of the metal through its σ-donating and π-accepting capabilities. The electron-donating or -withdrawing nature of substituents on the pyridine ring can fine-tune the redox potential of the metal complex. The isopropyl group is a weakly electron-donating group, which might slightly favor the stabilization of higher oxidation states of the coordinated metal ion compared to the unsubstituted ligand. Electrochemical techniques like cyclic voltammetry could be used to probe the redox behavior of these hypothetical complexes.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The design of supramolecular structures and metal-organic frameworks (MOFs) relies on the predictable coordination of metal ions with organic linkers. mdpi.com Picolinamide and related pyridine-amide ligands have been successfully used in the construction of discrete molecular assemblies and coordination polymers. nih.gov

This compound possesses the necessary characteristics to act as a building block for supramolecular assemblies. The pyridine nitrogen and the imidamide group provide two coordination sites for metal binding. The amide-like functionality can also participate in hydrogen bonding, which can direct the self-assembly of the metal complexes into higher-order structures.

In-depth Search Reveals No Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive investigation into scientific databases and scholarly articles, no specific research detailing the coordination chemistry, self-assembly strategies, or the formation of coordination polymers and networks for the chemical compound this compound has been found in the public domain.

While the broader class of molecules known as picolinamides and their derivatives are subjects of study within coordination chemistry, specific experimental data, research findings, and structural analyses for this compound are absent from the available scientific literature. Picolinamide and its related structures are recognized for their potential as ligands in forming metal complexes and coordination polymers. Studies on these related compounds indicate a rich area of research, exploring their modes of coordination with various metal ions and the subsequent formation of supramolecular architectures through processes like self-assembly.

However, the user's specific request for an article focused solely on this compound, with detailed sections on its self-assembly strategies and the formation of coordination polymers, including data tables and in-depth research findings, cannot be fulfilled at this time. The generation of a scientifically accurate and thorough article, as per the user's instructions, is contingent on the existence of peer-reviewed research, which appears to be unavailable for this particular compound.

Therefore, the requested article on the "," with its specified subsections, cannot be generated due to the absence of foundational research on the subject. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting based on verifiable research.

Theoretical and Computational Studies on 4 Isopropylpicolinimidamide

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of molecular systems at the atomic and electronic levels. These methods are instrumental in predicting the behavior and properties of molecules like 4-Isopropylpicolinimidamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. youtube.comnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netmdpi.com This is achieved by finding the minimum energy structure on the potential energy surface.

A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution within the molecule. researchgate.net The geometry optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located, which corresponds to a stable conformation of the molecule.

Upon successful geometry optimization, a wealth of information regarding the electronic structure of this compound can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 D |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar organic molecules.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more precise energetic and spectroscopic predictions. nih.gov

These high-level calculations are particularly useful for refining the energies of different conformers and for accurately predicting properties that are sensitive to electron correlation effects. For this compound, ab initio calculations could be used to obtain a benchmark for its stability and to predict spectroscopic parameters with a higher degree of confidence.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, such as the bond connecting the isopropyl group to the pyridine (B92270) ring, suggests the existence of multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov

By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformations at a given temperature.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are also highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net